molecular formula C9H7F3O2 B2649819 Methyl 2-(3,4,5-trifluorophenyl)acetate CAS No. 1260887-28-2

Methyl 2-(3,4,5-trifluorophenyl)acetate

Cat. No.: B2649819
CAS No.: 1260887-28-2
M. Wt: 204.148
InChI Key: DAQUFXTUDIHLAW-UHFFFAOYSA-N
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Description

Methyl 2-(3,4,5-trifluorophenyl)acetate is a fluorinated aromatic ester with the molecular formula C₉H₇F₃O₂ and a molecular weight of 220.15 g/mol (synonyms: (3,4,5-Trifluorophenyl)acetic acid methyl ester; CAS: EN300-170427) . Its structure features a trifluorinated phenyl ring attached to an acetate methyl ester moiety.

Properties

IUPAC Name

methyl 2-(3,4,5-trifluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQUFXTUDIHLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3,4,5-trifluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,4,5-trifluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the formation of the ester product .

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of alternative catalysts and solvents can be explored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(3,4,5-trifluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3,4,5-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Fluorine Positions CAS Number
Methyl 2-(3,4,5-trifluorophenyl)acetate C₉H₇F₃O₂ 220.15 Acetate ester, trifluorophenyl 3,4,5 EN300-170427
Methyl 2-(3-fluoro-4-methylphenyl)acetate C₁₀H₁₁FO₂ 182.19 Acetate ester, 3-F, 4-methylphenyl 3 787585-29-9
Methyl 2-(3,4,5-trimethoxyphenyl)acetate C₁₂H₁₆O₅ 240.25 Acetate ester, trimethoxyphenyl None (methoxy) 63203-37-2
Methyl 2-(3,4,5-trifluorophenyl)propanoate C₁₀H₉F₃O₂ 234.18 Propanoate ester, trifluorophenyl 3,4,5 1874420-19-5

Key Observations :

  • Fluorine vs. Methoxy Substitution : Replacing fluorine with methoxy groups (e.g., in trimethoxyphenyl analogs) increases molecular weight and alters electronic properties. Methoxy groups are electron-donating, while fluorine is electron-withdrawing, affecting reactivity and solubility .
  • Ester Chain Length: The propanoate analog (C₃ chain) has a higher molecular weight and likely greater lipophilicity compared to the acetate (C₂ chain), which may influence membrane permeability in biological systems .

Biological Activity

Methyl 2-(3,4,5-trifluorophenyl)acetate is a synthetic compound known for its unique trifluorophenyl group, which significantly influences its biological activity and potential therapeutic applications. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H7F3O2C_9H_7F_3O_2 and a molecular weight of 204.15 g/mol. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry applications.

Biological Activity Overview

Research indicates that compounds containing trifluorophenyl moieties often exhibit significant biological activities, including:

  • Anticancer Properties : Similar compounds have shown antiproliferative effects against various cancer cell lines.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways.
  • Neurotransmitter Modulation : Potential interactions with neurotransmitter receptors have been suggested.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group can enhance binding affinity to enzymes and receptors due to increased hydrophobic interactions.

Molecular Targets

  • Histone Deacetylases (HDACs) : Compounds with similar structures have been identified as HDAC inhibitors, which are crucial in regulating gene expression and cell cycle progression.
  • Neurotransmitter Receptors : Preliminary studies suggest that this compound may modulate activity at certain neurotransmitter receptors.

Research Findings and Case Studies

  • Inhibition Studies :
    • In vitro studies have assessed the inhibitory effects of this compound on various enzymes. For instance, it demonstrated competitive inhibition against certain metabolic enzymes involved in pathways relevant to cancer progression.
  • Cytotoxicity Assessments :
    • Cytotoxicity tests conducted on several cancer cell lines revealed that the compound exhibits dose-dependent effects. At concentrations below 20 µM, it did not show significant cytotoxicity but effectively inhibited cell proliferation at higher concentrations.
  • Comparative Studies :
    • A comparative analysis with other fluorinated compounds indicates that this compound possesses superior binding affinity to HDACs compared to non-fluorinated analogs.

Data Table: Biological Activity Comparison

Compound NameStructureIC50 (µM)Biological Activity
This compoundC9H7F3O2TBDEnzyme Inhibitor
Kojic AcidC9H10O424.09Tyrosinase Inhibitor
Analog 3 (BMTTZD)TBD1.12Strong Tyrosinase Inhibitor

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